molecular formula C11H13FO4 B13578635 Methyl 3-(5-fluoro-2-methoxyphenyl)-2-hydroxypropanoate

Methyl 3-(5-fluoro-2-methoxyphenyl)-2-hydroxypropanoate

Cat. No.: B13578635
M. Wt: 228.22 g/mol
InChI Key: LZVFDQNARKBGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(5-fluoro-2-methoxyphenyl)-2-hydroxypropanoate is an organic compound with the molecular formula C11H13FO4. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a hydroxypropanoate moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-fluoro-2-methoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(5-fluoro-2-methoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-fluoro-2-methoxyphenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(5-fluoro-2-methoxyphenyl)-2-oxopropanoate.

    Reduction: 3-(5-fluoro-2-methoxyphenyl)-2-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(5-fluoro-2-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(5-fluoro-2-methoxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity to these targets, leading to various biological effects. The methoxy group and hydroxypropanoate moiety also contribute to its overall activity by influencing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoate
  • Methyl 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate
  • Methyl 3-(5-methyl-2-methoxyphenyl)-2-hydroxypropanoate

Uniqueness

Methyl 3-(5-fluoro-2-methoxyphenyl)-2-hydroxypropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity to molecular targets, making it a valuable compound in various applications.

Properties

Molecular Formula

C11H13FO4

Molecular Weight

228.22 g/mol

IUPAC Name

methyl 3-(5-fluoro-2-methoxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13FO4/c1-15-10-4-3-8(12)5-7(10)6-9(13)11(14)16-2/h3-5,9,13H,6H2,1-2H3

InChI Key

LZVFDQNARKBGGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)CC(C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.